molecular formula C7H13NO2 B3151940 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid CAS No. 724772-93-4

1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid

Cat. No. B3151940
CAS RN: 724772-93-4
M. Wt: 143.18 g/mol
InChI Key: ZIDXPEFTBREKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid, otherwise known as 1-amino-2,2-dimethylcyclopropanecarboxylic acid (AMDC), is a cyclic carboxylic acid derivative with a wide range of applications in both scientific research and industry. It has been used as a reagent for the synthesis of various compounds and plays a key role in the synthesis of several drugs. In addition, AMDC has been used as a catalyst in a variety of reactions and as a chelator in metal-catalyzed reactions. Furthermore, AMDC has been investigated for its potential as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been used as a reagent in the synthesis of various compounds, including drugs, peptides, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds and the hydrolysis of esters. In addition, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been used as a chelating agent in metal-catalyzed reactions, such as the synthesis of polymers. Furthermore, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been investigated for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer and diabetes.

Mechanism of Action

The exact mechanism of action of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid is not fully understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in the body, such as enzymes, and thus modulate their activity. In addition, the carboxylic acid groups of the molecule can act as chelators, binding to metal ions and thus affecting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been shown to have anti-inflammatory and anti-cancer activities in animal models. Furthermore, 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has been shown to have a protective effect against oxidative stress and to reduce lipid peroxidation.

Advantages and Limitations for Lab Experiments

The use of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid in lab experiments has several advantages. It is relatively inexpensive and easy to obtain and is stable in aqueous solution. In addition, the reaction of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid with other molecules can be easily monitored by spectroscopic methods. However, there are also some limitations to the use of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid in lab experiments. It is not very soluble in organic solvents, and it can react with other molecules in the reaction mixture, leading to unwanted side reactions.

Future Directions

The potential applications of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid are vast, and there are many areas of research that could be explored in the future. For example, further research could be conducted into the mechanism of action of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its potential as a therapeutic agent. In addition, further research could be conducted into the synthesis of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its use as a catalyst in various reactions. Furthermore, further research could be conducted into the biochemical and physiological effects of 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid and its potential as an antioxidant.

properties

IUPAC Name

1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(2)3-7(6,4-8)5(9)10/h3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXPEFTBREKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Reactant of Route 2
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Reactant of Route 3
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Reactant of Route 4
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Reactant of Route 6
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid

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